REACTION_CXSMILES
|
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([CH3:5])=[CH:3][CH:2]=1.[H][H]>FC(F)(F)C(O)=O.[Pt]=O>[CH3:5][C:4]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[N:1]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C)C2=CC=CC=C12
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
580 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to about 20 mL
|
Type
|
ADDITION
|
Details
|
diluted with 25 mL of water
|
Type
|
TEMPERATURE
|
Details
|
The aquous solution was chilled in ice
|
Type
|
EXTRACTION
|
Details
|
The aqeuous layer was then extracted with 4×50 mL of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over potassium hydroxide
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=NC=2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |